molecular formula C9H9FN4 B6893735 5-fluoro-N-(1H-pyrazol-5-ylmethyl)pyridin-3-amine

5-fluoro-N-(1H-pyrazol-5-ylmethyl)pyridin-3-amine

Cat. No.: B6893735
M. Wt: 192.19 g/mol
InChI Key: KGONFSZSTITKQY-UHFFFAOYSA-N
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Description

5-fluoro-N-(1H-pyrazol-5-ylmethyl)pyridin-3-amine is a heterocyclic compound that combines a fluorinated pyridine ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(1H-pyrazol-5-ylmethyl)pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(1H-pyrazol-5-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-fluoro-N-(1H-pyrazol-5-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, leading to its biological effects . The compound may inhibit or activate specific pathways, depending on its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-(1H-pyrazol-5-ylmethyl)pyridin-3-amine is unique due to its specific combination of a fluorinated pyridine ring and a pyrazole moiety, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-fluoro-N-(1H-pyrazol-5-ylmethyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-7-3-9(5-11-4-7)12-6-8-1-2-13-14-8/h1-5,12H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGONFSZSTITKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CNC2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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